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Abstract
This document provides a detailed protocol for the dehydrosulfurization of thioureas to

synthesize carbodiimides using the hypervalent iodine(III) reagent,

(Hydroxy(tosyloxy)iodo)benzene (HTIB), also known as Koser's Reagent. This method offers

a simple, mild, and highly efficient route to a wide range of symmetrical and unsymmetrical

carbodiimides, which are crucial reagents in organic synthesis, particularly in coupling reactions

and the formation of heterocycles.[1][2][3][4] The protocol is notable for its excellent yields, high

selectivity, and applicability to substrates, such as 1,3-dialkylthioureas, that are often

challenging to convert using other methods.[3][4]

Introduction
Carbodiimides are a vital class of organic compounds utilized extensively as coupling agents in

peptide synthesis, for the formation of esters and amides, and as intermediates in the synthesis

of various heterocyclic compounds and polymers.[2] Traditional methods for carbodiimide

synthesis often involve harsh conditions, toxic reagents, or have limited substrate scope.[2] The

use of hypervalent iodine(III) reagents, such as HTIB, has emerged as a green and efficient

alternative for various organic transformations due to their low toxicity, stability, and high
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reactivity under mild conditions.[2][5] The dehydrosulfurization of thioureas using HTIB and a

base like triethylamine provides a robust and versatile method for accessing carbodiimides.[4]

Reaction Mechanism
The proposed reaction pathway for the dehydrosulfurization of thioureas with HTIB is initiated

by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic iodine center of

HTIB. This displaces the tosyloxy group and forms a sulfonium intermediate. Subsequent

deprotonation by a base, such as triethylamine, facilitates an intramolecular cyclization,

followed by reductive elimination to yield the corresponding carbodiimide, iodobenzene, and

sulfur.
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Intermediate A

+ PhI(OH)OTs

(Hydroxy(tosyloxy)iodo)benzene
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+ Et3N
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Reductive
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Byproducts
(PhI + TsOH + S)

Triethylamine (Et3N)
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Caption: Proposed reaction mechanism for the dehydrosulfurization of thioureas.

Experimental Workflow
The general experimental workflow for the dehydrosulfurization of thioureas using HTIB is

straightforward and can be completed in a standard laboratory setting. The process involves

the dissolution of the thiourea substrate, cooling the reaction mixture, followed by the

sequential addition of triethylamine and HTIB. The reaction progress is monitored by thin-layer

chromatography (TLC), and upon completion, the product is isolated and purified.
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Caption: General experimental workflow for carbodiimide synthesis.
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Quantitative Data Summary
The dehydrosulfurization of various symmetrical and unsymmetrical thioureas using HTIB

proceeds with excellent yields.[1] A summary of the reported yields for a range of substrates is

presented in the table below.[4]

Entry Thiourea (R, R') Product Yield (%)

1 R = R' = Phenyl
1,3-

Diphenylcarbodiimide
95

2 R = R' = 4-Tolyl
1,3-Di-p-

tolylcarbodiimide
96

3
R = R' = 4-

Methoxyphenyl

1,3-Bis(4-

methoxyphenyl)carbo

diimide

94

4
R = R' = 4-

Chlorophenyl

1,3-Bis(4-

chlorophenyl)carbodii

mide

92

5 R = R' = Cyclohexyl

1,3-

Dicyclohexylcarbodiim

ide

90

6 R = R' = Isopropyl

1,3-

Diisopropylcarbodiimi

de

88

7
R = Phenyl, R' =

Methyl

1-Methyl-3-

phenylcarbodiimide
91

8 R = Phenyl, R' = Ethyl
1-Ethyl-3-

phenylcarbodiimide
93

9
R = Phenyl, R' =

Cyclohexyl

1-Cyclohexyl-3-

phenylcarbodiimide
89
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Materials and Equipment:

Substituted thiourea

(Hydroxy(tosyloxy)iodo)benzene (HTIB)

Triethylamine (Et3N)

Ethyl acetate (EtOAc), anhydrous

Dichloromethane (CH2Cl2)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Thin-layer chromatography (TLC) plates

General Procedure for the Synthesis of Carbodiimides:

To a stirred solution of the corresponding thiourea (1.0 mmol) in ethyl acetate (10 mL) at 0 °C

in an ice bath, add triethylamine (2.0 mmol, 2.0 equiv).

To this mixture, add (Hydroxy(tosyloxy)iodo)benzene (HTIB) (1.2 mmol, 1.2 equiv) in small

portions over 5 minutes.
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Allow the reaction mixture to warm to room temperature and continue stirring.

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting

material is completely consumed.

Upon completion, quench the reaction by adding water (10 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with saturated aqueous NaHCO3 solution (15 mL)

followed by brine (15 mL).

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture

of hexane and ethyl acetate) to afford the pure carbodiimide.

Synthesis of (Hydroxy(tosyloxy)iodo)benzene (HTIB) - Koser's Reagent:

For laboratories where HTIB is not commercially available, it can be synthesized from

iodobenzene. A common one-pot synthesis involves the oxidation of an iodoarene with m-

chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).[6][7]

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

(Hydroxy(tosyloxy)iodo)benzene is an oxidizing agent and should be handled with care.

Triethylamine is a corrosive and flammable liquid.

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion
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The dehydrosulfurization of thioureas using (Hydroxy(tosyloxy)iodo)benzene provides a

highly effective and versatile method for the synthesis of carbodiimides. The reaction proceeds

under mild conditions with high yields and accommodates a broad range of substrates,

including those that are challenging for other synthetic routes. This protocol is a valuable

addition to the synthetic chemist's toolbox for accessing important carbodiimide intermediates

in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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